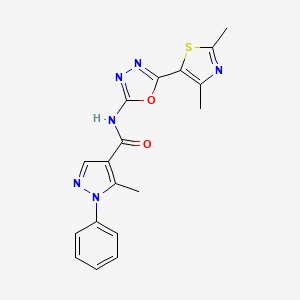
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several functional groups, including a thiazole, an oxadiazole, and a pyrazole . Thiazoles are a type of heterocyclic compound that have been found to exhibit various biological activities . Oxadiazoles and pyrazoles are also heterocyclic compounds that are used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives can be synthesized from the reaction of hydroximoyl chloride with acrylonitrile, acrylamide, and N-arylmalemides . Pyrazoles and pyrazolo[3,4-d]pyridazines can be obtained via the reaction of 3-(dimethylamino)-1-(2,4-dimethyl-1,3-thiazol-5-yl)prop-2-ene-1-one with hydrazonoyl halides .Applications De Recherche Scientifique
Antidepressant and Anticonvulsant Activities
Research has revealed that certain pyrazole derivatives exhibit significant antidepressant and anticonvulsant activities. Compounds with pyrazole structures have been compared to imipramine and phenobarbital sodium, showing marked efficacy in behavioral despair tests and protective effects against seizures induced by pentylenetetrazole (PTZ) in mice. These findings suggest the potential for pyrazole derivatives in treating depression and convulsions, indicating a promising area of study for the compound (Abdel‐Aziz et al., 2009).
Lithiation and Synthesis of Heteroaromatic Compounds
The lithiation of methyl substituted azoles, including oxadiazoles, has been explored, demonstrating the versatility of these compounds in organic synthesis. The reactions typically lead to various products, including acetic acids after carboxylation, highlighting the synthetic utility of azole derivatives in creating diverse heteroaromatic compounds (Micetich, 1970).
Antiallergic Effects
Studies on pyrazole derivatives have also shown promising antiallergic effects, with certain compounds exhibiting potent activity against allergic reactions. These effects include suppression of histamine-, serotonin-, bradykinin-, and substance P-induced ear edema in mice, suggesting that pyrazole derivatives could offer new therapeutic approaches for managing allergies (Huang et al., 1994).
Antibacterial Agents
A novel class of antibacterial agents has been synthesized from pyrazolone derivatives, showing significant activity against bacterial strains such as Staphylococcus aureus and Bacillus subtilis. These compounds open avenues for the development of new antibacterial drugs, particularly in combating drug-resistant infections (Palkar et al., 2017).
Antitubercular Activity
Research into pyrazole derivatives has also uncovered antitubercular properties, with some compounds displaying activity against Mycobacterium tuberculosis, including strains resistant to isoniazid. This suggests the potential of pyrazole derivatives in treating tuberculosis, an area of significant medical need (Ahsan et al., 2012).
Mécanisme D'action
Target of Action
Similar compounds have been found to targetCyclin-dependent kinase 2 (CDK2) and Cyclin-A2 . These proteins play crucial roles in cell cycle regulation, and their inhibition can lead to cell cycle arrest.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (like cdk2 and cyclin-a2) and inhibit their activity . This inhibition could result in changes in cell cycle progression, potentially leading to cell cycle arrest and apoptosis.
Biochemical Pathways
Inhibition of CDK2 and Cyclin-A2 could disrupt the progression of the cell cycle, affecting downstream processes such as DNA replication and cell division .
Pharmacokinetics
Similar compounds have been found to have variable absorption and distribution profiles . The metabolism and excretion of this compound are also not well-understood. These factors can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Based on its potential targets, it may induce cell cycle arrest and apoptosis, leading to the death of cancer cells .
Propriétés
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S/c1-10-15(27-12(3)20-10)17-22-23-18(26-17)21-16(25)14-9-19-24(11(14)2)13-7-5-4-6-8-13/h4-9H,1-3H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFFCARLPNJIHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=C(N(N=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

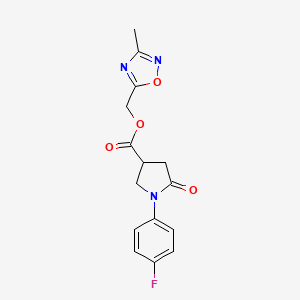
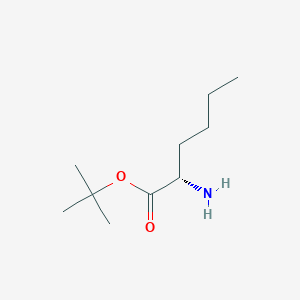
![Tert-butyl (3aS,9bS)-2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2949118.png)
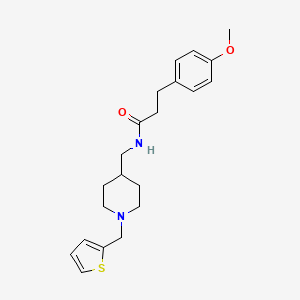
![Ethyl 4-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]benzoate](/img/structure/B2949121.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-4-methylthiophene-2-carboxamide](/img/structure/B2949122.png)
![3-(3,4-Dimethylphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2949123.png)

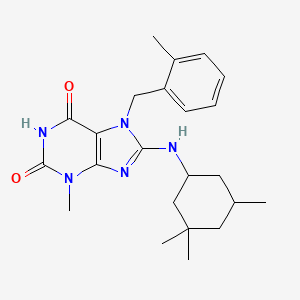
![5-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2949128.png)
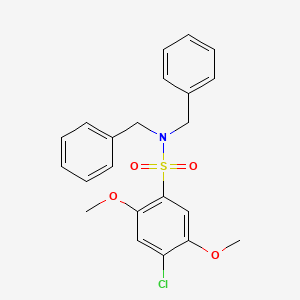

![3-cinnamyl-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2949132.png)
